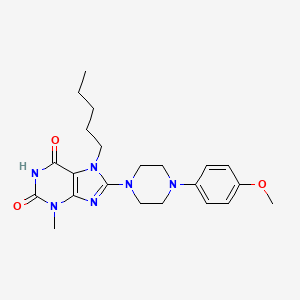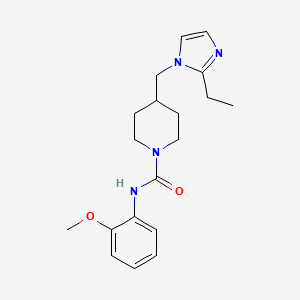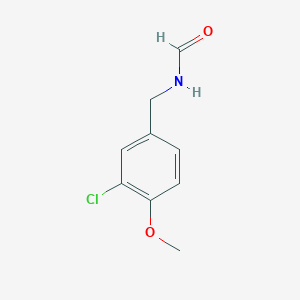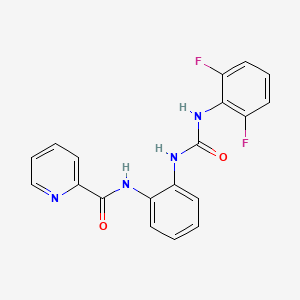
2,4-Diamino-N2-nitroquinazolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Nitroquinazoline-2,4-diamine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Similar compounds, such as quinazoline derivatives, have been found to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase phosphorylation .
Mode of Action
It’s worth noting that quinazoline derivatives, which share a similar structure, have been found to inhibit egfr tyrosine kinase phosphorylation . This inhibition is achieved through competitive binding at the ATP site, which prevents the phosphorylation process and subsequently disrupts the signal transduction pathway in cancer cells .
Biochemical Pathways
Similar compounds, such as quinazoline derivatives, have been found to inhibit the egfr tyrosine kinase phosphorylation . This inhibition disrupts the signal transduction pathway in cancer cells, affecting various downstream effects related to cell proliferation and survival .
Análisis Bioquímico
Biochemical Properties
N2-Nitroquinazoline-2,4-diamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with shikimate dehydrogenase, an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants . The compound acts as an inhibitor of this enzyme, thereby affecting the pathway’s overall function. Additionally, N2-Nitroquinazoline-2,4-diamine has been shown to interact with bacterial enzymes, contributing to its antibacterial properties .
Cellular Effects
The effects of N2-Nitroquinazoline-2,4-diamine on various cell types and cellular processes are profound. In bacterial cells, it exhibits strong antibacterial activity by inhibiting key enzymes involved in cell wall synthesis and DNA replication . In mammalian cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of kinases involved in cell signaling, leading to altered gene expression and metabolic changes .
Molecular Mechanism
At the molecular level, N2-Nitroquinazoline-2,4-diamine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with shikimate dehydrogenase involves binding to the enzyme’s active site, preventing the conversion of 3-dehydroshikimate to shikimate . This inhibition disrupts the shikimate pathway, leading to reduced biosynthesis of aromatic amino acids. Additionally, the compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing essential biochemical reactions .
Temporal Effects in Laboratory Settings
The temporal effects of N2-Nitroquinazoline-2,4-diamine in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that its antibacterial activity can persist for several days, although its efficacy may decrease over time due to degradation. In in vitro studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
In animal models, the effects of N2-Nitroquinazoline-2,4-diamine vary with dosage. At low doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage. Studies have identified a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
N2-Nitroquinazoline-2,4-diamine is involved in several metabolic pathways, primarily through its interaction with enzymes in the shikimate pathway . By inhibiting shikimate dehydrogenase, the compound disrupts the biosynthesis of aromatic amino acids, leading to altered metabolic flux and changes in metabolite levels. Additionally, the compound can affect other metabolic pathways by inhibiting enzymes involved in nucleotide synthesis and energy metabolism .
Transport and Distribution
The transport and distribution of N2-Nitroquinazoline-2,4-diamine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and interacts with target enzymes . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
N2-Nitroquinazoline-2,4-diamine is primarily localized in the cytoplasm, where it exerts its biochemical effects by interacting with cytoplasmic enzymes . It can also be transported into the nucleus, where it may influence gene expression by interacting with nuclear proteins and transcription factors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-Nitroquinazoline-2,4-diamine typically involves the reaction of 2,4-dichloroquinazoline with nitro-substituted amines under specific conditions. For instance, one method involves the reaction of 2-chloro-5-nitrobenzonitrile with guanidine hydrochloride in N,N-dimethylformamide at 140°C for 24 hours . The reaction mixture is then extracted with ethyl acetate to obtain the desired product.
Industrial Production Methods: Industrial production methods for N2-Nitroquinazoline-2,4-diamine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N2-Nitroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide in methanol are used for nucleophilic substitution reactions.
Major Products:
Reduction of Nitro Group: Produces N2-aminoquinazoline-2,4-diamine.
Substitution Reactions: Depending on the substituent, various derivatives of quinazoline-2,4-diamine can be synthesized.
Comparación Con Compuestos Similares
N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Known for its antibacterial activity.
6-Fluoro-quinazoline-2,4-diamine: Demonstrated antiviral activity against chikungunya virus.
Uniqueness: N2-Nitroquinazoline-2,4-diamine is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(4-aminoquinazolin-2-yl)nitramide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-7-5-3-1-2-4-6(5)10-8(11-7)12-13(14)15/h1-4H,(H3,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNLOHDRIURIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2591106.png)
![4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine](/img/structure/B2591107.png)




![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)
![2-[(3-fluoro-4-methoxyphenyl)methyl]-8-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2591119.png)

![3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2591124.png)
![Ethyl 2-(4-oxo-1,4-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetate](/img/structure/B2591126.png)
